molecular formula C22H21N3O6 B2489209 Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-54-2

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2489209
CAS No.: 899992-54-2
M. Wt: 423.425
InChI Key: RWLSNCBLCOONBE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O6 and its molecular weight is 423.425. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O5C_{20}H_{22}N_2O_5, with a molecular weight of approximately 370.4 g/mol. Its structure features a pyridazine ring, which is known for its diverse biological activities. The presence of the methoxy and amino groups contributes to the compound's lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC20H22N2O5
Molecular Weight370.4 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, the compound may act as an inhibitor of certain kinases or modulate signaling pathways associated with cancer cell proliferation and apoptosis.

Biological Activities

Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation. In animal models of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential as a therapeutic agent for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the pyridazine ring or substituents can significantly alter biological activity. For example:

  • Substitution on the Phenyl Ring : Altering the position or type of substituents on the phenyl group can enhance potency against specific cancer types.
Modification TypeEffect on Activity
Methoxy GroupIncreases lipophilicity
Amino GroupEnhances interaction with receptors

Case Studies

  • In Vivo Studies : A recent study evaluated the antitumor efficacy of this compound in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Pharmacokinetics : Pharmacokinetic studies have shown that the compound has favorable absorption characteristics with a half-life conducive to therapeutic use. Further research is needed to fully elucidate its metabolic pathways.

Properties

IUPAC Name

ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-3-30-22(28)21-18(13-20(27)25(24-21)15-9-5-4-6-10-15)31-14-19(26)23-16-11-7-8-12-17(16)29-2/h4-13H,3,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLSNCBLCOONBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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